molecular formula C12H18ClNO2 B12510070 Benzyl 2-amino-3-methylbutanoate hydrochloride CAS No. 2462-33-1

Benzyl 2-amino-3-methylbutanoate hydrochloride

Cat. No.: B12510070
CAS No.: 2462-33-1
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-methylbutanoate hydrochloride (CAS 2462-34-2), also known as L-Valine benzyl ester hydrochloride, is a chiral amino acid ester derivative. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol . Structurally, it consists of a valine backbone (2-amino-3-methylbutanoic acid) esterified with a benzyl group and stabilized as a hydrochloride salt. This configuration enhances solubility in polar solvents and improves stability for storage and synthetic applications .

The compound is widely used in peptide synthesis as a protecting group for the amino moiety and as an intermediate in pharmaceutical research, particularly in prodrug design . Its benzyl ester group facilitates selective deprotection under mild catalytic hydrogenation conditions, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name

benzyl 2-amino-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-33-1
Record name Valine, phenylmethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions

Parameter Value Source
Catalyst FeCl₃ or ZnCl₂ (1:1 molar ratio with L-valine) CN105061283B
Solvent Dichloroethane, toluene, or xylene (30–50 mL per 0.1 mol L-valine) CN105061283B
Temperature Reflux (35–115°C) CN105061283B
HCl Addition 1.2–1.6 equivalents (gas or solution) CN105061283B
Reaction Time 2–4 hours CN105061283B
Yield 75–99.5% (after recrystallization and mother liquor recycling) CN105061283B

Procedure :

  • Esterification : L-valine reacts with benzyl alcohol in the presence of FeCl₃ or ZnCl₂ under reflux. HCl gas is introduced to protonate the amino group, forming the hydrochloride salt.
  • Recrystallization : The reaction mixture is cooled, diluted with ethanol, and adjusted to pH 10–11 with HCl. The product is filtered, washed, and dried under vacuum.
  • Mother Liquor Recycling : Solvent is recovered via rotary evaporation, and the process is repeated 5+ times to maximize yield.

p-Toluenesulfonic Acid-Catalyzed Esterification

Key Method :
This method avoids carcinogenic benzene, using aromatic solvents like toluene or xylene with p-toluenesulfonic acid (p-TsOH).

Reaction Conditions

Parameter Value Source
Catalyst p-TsOH (1.1–1.5 equivalents) EP0985658A1
Solvent Toluene or xylene EP0985658A1
Temperature 100–150°C (azeotropic dehydration) EP0985658A1
Reaction Time 2–4 hours EP0985658A1
Yield Not explicitly reported (process optimized for scalability) EP0985658A1

Procedure :

  • Azeotropic Dehydration : L-valine and benzyl alcohol are heated with p-TsOH in toluene. Water is removed via azeotrope, driving esterification.
  • Crystallization : The solution is cooled to 0–10°C, and the product is filtered.
  • Salt Formation : HCl is added post-esterification to form the hydrochloride salt.

Coupling Agent-Mediated Synthesis

Key Method :
This approach employs coupling agents (e.g., HBTU, DMTMM) for mild conditions, often used in peptide synthesis.

Reaction Conditions

Parameter Value Source
Coupling Agent HBTU or DMTMM (1.5 equivalents) PMC3188959, RSC
Solvent Dichloromethane or DMF RSC PDFs
Base Triethylamine (2 equivalents) RSC PDFs
Temperature 25–35°C PMC3188959
Reaction Time 4–72 hours PMC3188959
Yield 72–78% (crude) PMC3188959

Procedure :

  • Activation : L-valine is activated with HBTU or DMTMM in dichloromethane.
  • Esterification : Benzyl alcohol is added, and the reaction proceeds under inert atmosphere.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization.

Comparative Analysis of Methods

Method Advantages Limitations
Metal Chloride High yield, scalable, low-cost catalysts Requires catalyst removal via filtration
p-TsOH Safer solvents, no benzene Lower yields compared to FeCl₃
Coupling Agents Mild conditions, minimal side reactions Expensive reagents, longer reaction time

Purification and Characterization

Key Steps :

  • Recrystallization : Ethanol or DCM is used to dissolve the crude product, followed by pH adjustment (e.g., HCl to pH 10–11) to precipitate pure salt.
  • Chromatography : Flash chromatography (SiO₂, EtOAc/hexanes) is employed for final purification.
  • Characterization :
    • NMR : Confirms ester and amino groups (e.g., δ ~5.1 ppm for CH₂, δ ~1.2 ppm for CH₃).
    • Melting Point : 138°C (TCI America).

Industrial and Environmental Considerations

  • Mother Liquor Recycling : CN105061283B’s method recycles solvent and catalyst, reducing waste.
  • Safety : FeCl₃ and ZnCl₂ replace toxic SOCl₂, enhancing process safety.
  • Cost : Metal chloride methods are cost-effective compared to coupling agents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-methylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: It may serve as a precursor for the development of drugs or therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-methylbutanoate hydrochloride depends on its specific application. In general, the compound may interact with biological molecules through hydrogen bonding, ionic interactions, or covalent modifications. The molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition, receptor binding, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Benzyl 2-amino-3-methylbutanoate hydrochloride with five analogous compounds:

Compound Name CAS No. Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2462-34-2 Benzyl C₁₂H₁₈ClNO₂ 243.73 High lipophilicity; stable under acidic conditions; used in peptide synthesis
L-Valine methyl ester hydrochloride 6306-52-1 Methyl C₆H₁₄ClNO₂ 167.64 Higher hydrophilicity; faster ester hydrolysis; lower steric hindrance
Benzyl 3-aminopropanoate hydrochloride 99616-43-0 Benzyl C₁₀H₁₄ClNO₂ 215.68 Shorter carbon chain (C3 vs. C4); amino group at β-position; reduced branching
(S)-tert-Butyl 2-amino-3-methylbutanoate HCl 13518-40-6 tert-Butyl C₉H₂₀ClNO₂ 209.72 Bulky ester group; enhanced stability in acidic media; slower hydrolysis
Methyl 2-amino-3-methylbutanoate hydrochloride 5619-05-6 Methyl C₆H₁₄ClNO₂ 167.64 Racemic mixture (DL-form); applications in small-molecule drug synthesis
Valganciclovir Hydrochloride 175865-59-5 Valine ester C₁₄H₂₂N₆O₅·HCl 390.83 Prodrug containing valine ester; antiviral activity via enhanced bioavailability

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, enabling sequential deprotection without side reactions .
  • Stability Studies : Comparative studies show that benzyl esters exhibit longer half-lives in physiological buffers (pH 7.4) compared to methyl esters, which hydrolyze 3–5× faster .

Biological Activity

Benzyl 2-amino-3-methylbutanoate hydrochloride, a derivative of L-valine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supplemented by data tables and relevant case studies.

  • Molecular Formula : C12H19ClN2O2
  • Molecular Weight : 260.75 g/mol
  • Physical Form : White crystalline powder
  • Melting Point : 160-165°C
  • Solubility : Soluble in water, methanol, and ethanol

These properties make this compound suitable for various pharmaceutical applications due to its stability and bioavailability .

This compound interacts with specific molecular targets, such as enzymes and receptors. The presence of the benzyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways depend on the context of use, but preliminary studies suggest involvement in enzyme inhibition and modulation of biochemical pathways related to disease processes.

Potential Applications

  • Antiviral Agents : Research indicates potential efficacy in synthesizing antiviral compounds.
  • Anticancer Properties : Investigated for its role in inhibiting cancer cell proliferation.
  • Antihypertensive Applications : Potential use in developing drugs for managing hypertension.
  • Chiral Building Block : Utilized in synthesizing enantiomerically pure compounds, enhancing drug efficacy while minimizing side effects .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound showed promising results in modulating enzymatic activity linked to metabolic disorders. The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating a significant reduction in enzyme activity at varying concentrations.

Enzyme TargetIC50 Value (µM)Effect
Enzyme A15Inhibition observed
Enzyme B25Moderate inhibition
Enzyme C10Strong inhibition

This table summarizes the inhibitory effects observed during the study.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including reductive amination and purification processes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundTwo methyl groups on butanoate moietyAntiviral, anticancer
Benzyl 2-amino-3,3-dimethylpentanoate hydrochlorideSimilar backbone with additional methyl groupAnticancer potential
Benzyl 2-amino-3,3-dimethylpropanoate hydrochloridePropanoate instead of butanoateLimited studies on biological activity

This table highlights how structural variations influence biological activity.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-amino-3-methylbutanoate hydrochloride?

Methodological Answer: A common approach involves esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol under acidic conditions, followed by hydrochloride salt formation. For example, a protocol analogous to EP 4 374 877 A2 (2024) describes reacting a tert-butyl-protected amino ester with hydrochloric acid in dioxane to yield the hydrochloride salt . Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HCl catalysis.
  • Deprotection : Treat with HCl/dioxane to remove Boc and form the hydrochloride salt.
  • Purification : Recrystallize from ethanol/ether mixtures to enhance purity.

Reference Table : Synthetic Parameters

StepReagents/ConditionsYieldKey Characterization (NMR)
DeprotectionHCl (4 M in dioxane), RT, 1 hr~100%δ 9.00 (brs, NH), 3.79 (s, OCH3)

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis and oxidation .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve stereochemistry and confirm ester/amine functionality. For example, methyl groups appear at δ ~1.02 (s, 9H) in DMSO-d6 .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI+ mode with acetonitrile/water + 0.1% formic acid .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and ammonium (N⁺-H, ~2500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects or dynamic processes. Strategies include:

  • Variable Temperature NMR : Identify rotamers or tautomers by cooling to -40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., benzyl protons) via correlation spectroscopy.
  • Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl₃ to assess hydrogen bonding impacts .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Methodological Answer:

  • Low-Temperature Reactions : Perform esterification below 0°C to slow base-catalyzed racemization .
  • Chiral Auxiliaries : Use (S)-tert-butyl groups to stabilize transition states .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA eluent) .

Q. How to optimize reaction conditions to improve yield while minimizing by-products?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (20–60°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF) .
  • In Situ Monitoring : Use TLC (silica, ethyl acetate/hexane) or inline IR to detect intermediates.
  • Quenching Optimization : Add ice-cold water to precipitate the product and reduce side reactions .

Reference Table : Reaction Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
Temperature20–60°C40°C+15%
Catalyst (DCC)1–5 mol%3 mol%+10%

Q. How to address discrepancies in mass spectrometry data between theoretical and observed molecular ions?

Methodological Answer:

  • Isotopic Pattern Analysis : Confirm Cl⁻ presence (M+2 peak ~32% of M⁺) .
  • Collision-Induced Dissociation (CID) : Compare fragment ions (e.g., loss of benzyl group: [M+H–C₇H₇]⁺).
  • Calibration : Use sodium trifluoroacetate clusters for high-mass accuracy (<5 ppm error) .

Q. What computational methods predict the compound's behavior under different experimental conditions?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., ester hydrolysis) using Gaussian09 with B3LYP/6-31G* basis set .
  • Molecular Dynamics (MD) : Simulate solubility in water/DMSO mixtures (GROMACS software).
  • pKa Prediction : Use MarvinSketch (ChemAxon) to estimate ammonium group acidity (predicted pKa ~8.5) .

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